molecular formula C20H28N2O4S2 B230680 N-tert-butyl-4-[4-(tert-butylsulfamoyl)phenyl]benzenesulfonamide

N-tert-butyl-4-[4-(tert-butylsulfamoyl)phenyl]benzenesulfonamide

Cat. No.: B230680
M. Wt: 424.6 g/mol
InChI Key: OKDYEDFCRIZYDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4,N4’-di-tert-butyl-[1,1’-biphenyl]-4,4’-disulfonamide is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two tert-butyl groups and two sulfonamide groups attached to a biphenyl core. It is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4’-di-tert-butyl-[1,1’-biphenyl]-4,4’-disulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl and tert-butylamine.

    Sulfonation: The biphenyl is first sulfonated using sulfuric acid to introduce sulfonic acid groups.

    Amidation: The sulfonic acid groups are then converted to sulfonamide groups by reacting with tert-butylamine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of N4,N4’-di-tert-butyl-[1,1’-biphenyl]-4,4’-disulfonamide may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N4,N4’-di-tert-butyl-[1,1’-biphenyl]-4,4’-disulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide groups back to amines.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted biphenyl derivatives.

Scientific Research Applications

N4,N4’-di-tert-butyl-[1,1’-biphenyl]-4,4’-disulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a stabilizer in radical reactions.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: It is used in the synthesis of advanced materials and as an additive in polymer production.

Mechanism of Action

The mechanism by which N4,N4’-di-tert-butyl-[1,1’-biphenyl]-4,4’-disulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The biphenyl core provides structural stability, while the tert-butyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

    4,4’-di-tert-butylbiphenyl: Lacks the sulfonamide groups, making it less reactive in biological systems.

    N4,N4’-di-tert-butyl-[1,1’-biphenyl]-4,4’-diamine: Contains amine groups instead of sulfonamide groups, leading to different reactivity and applications.

Uniqueness

N4,N4’-di-tert-butyl-[1,1’-biphenyl]-4,4’-disulfonamide is unique due to the presence of both tert-butyl and sulfonamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H28N2O4S2

Molecular Weight

424.6 g/mol

IUPAC Name

N-tert-butyl-4-[4-(tert-butylsulfamoyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C20H28N2O4S2/c1-19(2,3)21-27(23,24)17-11-7-15(8-12-17)16-9-13-18(14-10-16)28(25,26)22-20(4,5)6/h7-14,21-22H,1-6H3

InChI Key

OKDYEDFCRIZYDA-UHFFFAOYSA-N

SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

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